molecular formula C35H41N7O11 B6315350 Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP CAS No. 2204228-34-0

Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP

Cat. No.: B6315350
CAS No.: 2204228-34-0
M. Wt: 735.7 g/mol
InChI Key: PZQDBSJRPAVEDY-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP is a complex chemical compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP involves multiple steps, starting with the preparation of cyclobutane-1,1-dicarboxamide. This intermediate is then reacted with citrulline and 4-aminobenzyl groups to form the Cit-PAB moiety.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound’s role as a linker ensures the stability and efficacy of the ADCs .

In addition to its use in ADCs, this compound is also employed in various biochemical and pharmacological studies to investigate the mechanisms of drug delivery and action .

Mechanism of Action

The mechanism of action of Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP involves its role as a linker in ADCs. The compound facilitates the attachment of the drug to the antibody, allowing the ADC to bind specifically to target cells. Once bound, the ADC is internalized by the target cell, where the drug is released to exert its cytotoxic effects. The molecular targets and pathways involved include the specific antigens on the surface of cancer cells and the intracellular pathways responsible for drug release and action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP is unique due to its specific combination of functional groups, which provide optimal stability and reactivity for use in ADCs. The presence of the 4-nitrophenyl carbonate group enhances its ability to form stable linkages with antibodies and drugs, making it a valuable tool in targeted drug delivery .

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N7O11/c36-33(48)38-20-4-6-27(40-32(47)35(17-5-18-35)31(46)37-19-2-1-3-21-41-28(43)15-16-29(41)44)30(45)39-24-9-7-23(8-10-24)22-52-34(49)53-26-13-11-25(12-14-26)42(50)51/h7-16,27H,1-6,17-22H2,(H,37,46)(H,39,45)(H,40,47)(H3,36,38,48)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQDBSJRPAVEDY-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N7O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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